6-Bromo-2-fluoro-3-hydroxybenzoic acid

Chemical Synthesis Quality Control Procurement

Select 6-Bromo-2-fluoro-3-hydroxybenzoic acid when your synthetic route demands orthogonal reactivity. The 6-bromo position enables initial cross-coupling, while the 2-fluoro and 3-hydroxy groups remain intact for downstream modifications. This pre-installed fluorine eliminates late-stage fluorination, streamlining synthesis of metabolically stable drug candidates. Verified ≥98% purity minimizes yield loss and purification costs in scale-up. Ideal for medicinal chemistry, agrochemical discovery, and material science. Request a quote today.

Molecular Formula C7H4BrFO3
Molecular Weight 235.01 g/mol
CAS No. 91659-33-5
Cat. No. B6358399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-hydroxybenzoic acid
CAS91659-33-5
Molecular FormulaC7H4BrFO3
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)F)C(=O)O)Br
InChIInChI=1S/C7H4BrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)
InChIKeyLJTRQPMMGRNXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS 91659-33-5): A Halogenated Building Block for Pharmaceutical Research


6-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS 91659-33-5) is a halogenated hydroxybenzoic acid derivative with the molecular formula C₇H₄BrFO₃ and a molecular weight of 235.01 g/mol . It is characterized by the specific substitution pattern of a bromine atom at the 6-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position of the benzoic acid ring . This compound is primarily valued as a research intermediate and chemical building block in organic synthesis , and its unique combination of functional groups makes it a versatile scaffold for pharmaceutical development .

Why 6-Bromo-2-fluoro-3-hydroxybenzoic acid Cannot Be Interchanged with Other Halogenated Hydroxybenzoic Acids


In the realm of halogenated hydroxybenzoic acids, the precise position and identity of each halogen atom (bromine vs. chlorine vs. fluorine) and the hydroxyl group critically define the molecule's reactivity, biological activity, and physical properties . Generic substitution with a close analog, such as 2-fluoro-3-hydroxybenzoic acid (lacking the 6-bromo group) or 6-bromo-3-hydroxybenzoic acid (lacking the 2-fluoro group), is not viable because these structural changes significantly alter electronic distribution, steric hindrance, and lipophilicity, thereby impacting the success of downstream synthetic transformations like cross-coupling reactions and the compound's behavior in biological assays . The following quantitative evidence guide substantiates the specific differentiators that justify the selection of 6-Bromo-2-fluoro-3-hydroxybenzoic acid over its analogs.

Quantitative Differentiation of 6-Bromo-2-fluoro-3-hydroxybenzoic acid (91659-33-5)


Procurement Differentiator: Verified Purity Levels for Reliable Synthesis Outcomes

The purity of a building block directly impacts the yield and reproducibility of subsequent synthetic steps. 6-Bromo-2-fluoro-3-hydroxybenzoic acid is offered at a minimum purity of 98% (NLT 98%) by MolCore, which is superior to the ≥97% purity offered by other suppliers like Sigma-Aldrich (AOBChem) . This higher purity specification can minimize the presence of unidentified impurities that could interfere with catalytic cycles or lead to side-product formation, thereby enhancing overall process efficiency and reducing purification costs.

Chemical Synthesis Quality Control Procurement

Reactivity Advantage: Dual Halogen Handle for Sequential Functionalization

The simultaneous presence of bromine and fluorine on the aromatic ring provides a strategic advantage in complex molecule synthesis. The bromine atom at the 6-position serves as an excellent leaving group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine atom at the 2-position is significantly less reactive under these conditions, remaining intact for subsequent transformations or to modulate molecular properties . In contrast, analogs lacking the bromine atom (e.g., 2-fluoro-3-hydroxybenzoic acid) lose this primary coupling handle, while those lacking fluorine (e.g., 6-bromo-3-hydroxybenzoic acid) forgo the beneficial electronic and metabolic effects imparted by the C-F bond . This chemoselectivity is a class-level inference based on established reactivity principles of aryl halides in cross-coupling, where C-Br bonds are known to be orders of magnitude more reactive than C-F bonds towards oxidative addition with Pd(0) catalysts .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Property Modulation: Enhanced Metabolic Stability from Fluorination

The 2-fluoro substituent is a well-established tool in medicinal chemistry for blocking metabolic soft spots and increasing a molecule's half-life in vivo. Hydroxyl groups on aromatic rings are common sites for Phase II metabolism (glucuronidation/sulfation). The adjacent fluorine atom can deactivate the ring towards these processes and lower the pKa of the phenolic -OH group, potentially altering its ionization state and protein binding . A comparator such as 6-bromo-3-hydroxybenzoic acid (without fluorine) would lack this protective feature, likely exhibiting higher clearance and lower bioavailability. While specific data for this exact compound are not publicly available, this is a strong class-level inference from numerous SAR studies on fluorinated aromatics, which show that fluorine substitution adjacent to a hydroxyl group can increase metabolic stability by a factor of 2 to 10 in specific contexts .

Medicinal Chemistry Drug Design ADME

Optimal Use Cases for Procuring 6-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS 91659-33-5)


High-Fidelity Medicinal Chemistry Campaigns Requiring Chemoselective Elaboration

Procure this compound when the synthetic route demands orthogonal reactivity for sequential functionalization. The 6-bromo group can be utilized first in a cross-coupling reaction to introduce molecular diversity, while the 2-fluoro and 3-hydroxy groups remain intact for subsequent modifications or to directly influence the biological properties of the final molecule. This is particularly valuable in constructing focused libraries around a core scaffold, where each halogen serves a distinct purpose .

Synthesis of Fluorinated Analogues for Improved Pharmacokinetics

Use this building block as a direct precursor to fluorinated drug candidates. The pre-installed fluorine atom at the 2-position is a strategic asset for medicinal chemists aiming to block oxidative metabolism or modulate the pKa of adjacent functional groups. Starting from this compound eliminates the need for late-stage, challenging fluorination steps, streamlining the synthesis of analogs designed for enhanced metabolic stability and oral bioavailability .

Process Development Where High Purity Inputs are Critical

In the scale-up of pharmaceutical intermediates, the purity of starting materials directly correlates with yield and the ease of purification. Procuring this compound with a verified NLT 98% purity specification minimizes the risk of yield loss and reduces the solvent and time costs associated with removing impurities from downstream products, leading to a more robust and economical manufacturing process .

Development of Novel Agrochemicals or Functional Materials

The unique combination of a reactive aryl bromide and a metabolically robust aryl fluoride makes this compound an excellent starting point for the discovery of new herbicides, fungicides, or liquid crystal materials. The ability to fine-tune properties like lipophilicity and binding affinity through sequential coupling reactions is a key advantage in these research fields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-fluoro-3-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.